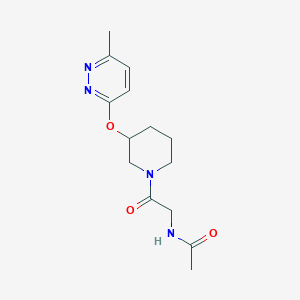triazin-4-one CAS No. 303145-12-2](/img/structure/B2479193.png)
2-((4-Chlorobenzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((4-Chlorobenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one” is a type of 1,3,5-triazine derivative. These compounds are known for their broad range of biological activities . They have been reported to possess cholinesterase inhibitory activities , which makes them potential candidates for the treatment of Alzheimer’s disease .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives involves the alkylation of 2-chloro-4,6-dimethoxy-1,3,5-triazine and 2-chloro-4,6-diphenyl-1,3,5-triazine with dithiols in the presence of potassium carbonate . The use of microwave irradiation can speed up the synthesis process, yielding the desired products in less time and with higher purity .Molecular Structure Analysis
The molecular structure of 1,3,5-triazine derivatives is confirmed by IR, NMR, and high-resolution mass spectra, as well as by single crystal X-ray diffraction . The position of the nitrogen atoms in the triazine ring can be varied, leading to different isomers .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,5-triazine derivatives include the alkylation of 2-chloro-4,6-dimethoxy-1,3,5-triazine and 2-chloro-4,6-diphenyl-1,3,5-triazine with dithiols . This reaction is facilitated by the presence of potassium carbonate .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,5-triazine derivatives can be determined by various methods such as IR, NMR, and high-resolution mass spectra . For example, the IR spectrum can provide information about the functional groups present in the compound .Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
- A new method for synthesizing 2-alkylamino and 2-dialkylamino-4H-pyrido[1,2-a][1,3,5]triazin-4-ones, including 2-((4-chlorobenzyl)sulfanyl) derivatives, is described. This involves a one-pot synthesis combining condensation, amination, and thermal ring closure, providing a library of pyridotriazines for use in medicinal chemistry (Dagdag, 2022).
- Another study highlights a cyclocondensation process to create pyridyl-substituted 1,3,5-triazines, demonstrating broad applicability and efficient access to these compounds for various applications (Le Falher et al., 2014).
Potential in Medicinal Chemistry
- Research on synthesizing 2-diethylamino-4H-7-(Het) aryl pyrido[1,2-a][1,3,5]triazin-4-ones, similar to the queried compound, is underway. These compounds are considered to have significant potential in medicinal chemistry (Dagdag et al., 2021).
Biological Applications
- A series of 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones were prepared and evaluated for their antimicrobial and mosquito larvicidal activities, showcasing the biological potential of triazine derivatives (Kumara et al., 2015).
- Another study focused on the synthesis of novel triazinone derivatives with red fluorescent properties, highlighting the potential of these compounds in light emission applications (Darehkordi et al., 2018).
Spectroscopic Analysis
- Vibrational spectral analysis of a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, was conducted using FT-IR and FT-Raman techniques, providing insights into the spectroscopic properties of these types of compounds (Alzoman et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
The future directions in the research of 1,3,5-triazine derivatives could involve the design and synthesis of new 1,3,5-triazine hybrids, with the aim of enhancing their cholinesterase inhibitory activities . This could potentially lead to the development of more effective treatments for Alzheimer’s disease .
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-11-6-4-10(5-7-11)9-20-13-16-12-3-1-2-8-18(12)14(19)17-13/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDHZJHORGLXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chlorobenzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2479111.png)



![1-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione](/img/structure/B2479118.png)
![(Z)-N-[(2-Chlorophenyl)methyl]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B2479119.png)
![5-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2479123.png)
![tert-butyl N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate](/img/structure/B2479124.png)
![2-Chloro-N-(3-ethoxyspiro[3.4]octan-1-yl)-N-propylpropanamide](/img/structure/B2479125.png)

![4-(4-bromobenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2479129.png)

